2-Nitro-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Nitro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3NO4. It is known for its distinctive nitro and trifluoromethyl groups attached to a benzoic acid core. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that the compound can cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
Given its chemical structure, it’s likely that the nitro group and the trifluoromethyl group on the benzoic acid moiety could be involved in its interactions with its targets .
Result of Action
It’s known to cause skin and eye irritation, as well as respiratory system irritation . These effects suggest that the compound may induce an inflammatory response in these tissues.
Action Environment
The action, efficacy, and stability of 2-Nitro-4-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid inhalation . Additionally, formation of dust and aerosols should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-4-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-(trifluoromethyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile under acidic or basic conditions to yield the desired benzoic acid derivative. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Methanol and concentrated sulfuric acid.
Major Products
Reduction: 2-Amino-4-(trifluoromethyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 2-nitro-4-(trifluoromethyl)benzoate.
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)benzoic acid is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including drugs for treating metabolic disorders.
Industry: Used in the production of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)benzoic acid
- 2-Nitro-4-(trifluoromethyl)benzaldehyde
- 4-Nitro-2-(trifluoromethyl)benzonitrile
Uniqueness
2-Nitro-4-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-5(7(13)14)6(3-4)12(15)16/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSAXQPTXWKDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348974 | |
Record name | 2-nitro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-94-5 | |
Record name | 2-Nitro-4-trifluoromethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-nitro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitro-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-4-TRIFLUOROMETHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9M35SV4P3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-nitro-4-(trifluoromethyl)benzoic acid in the study's methodology?
A: The study investigates the metabolic effects of nitisinone on Saccharomyces cerevisiae using a metabolomics approach. While not the primary focus, this compound plays a crucial role in sample preparation for GC-MS analysis. Although the paper doesn't specify its exact function, this compound likely serves as an internal standard. []
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